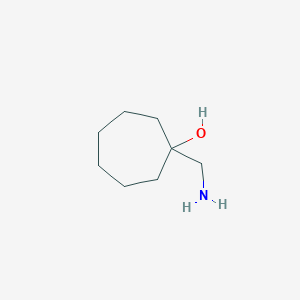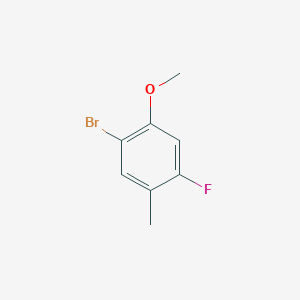
2-(Morpholinométhyl)benzaldéhyde
Vue d'ensemble
Description
2-(Morpholinomethyl)benzaldehyde is a compound that can be involved in various chemical reactions due to its aldehyde functional group and the presence of a morpholine ring. The morpholine moiety is a versatile heterocycle that can participate in the formation of different types of compounds, including Schiff bases and hybrid molecules with potential biological activities.
Synthesis Analysis
The synthesis of compounds related to 2-(Morpholinomethyl)benzaldehyde often involves catalytic methods or reactions with other functional groups. For instance, triazolium salts derived from morpholinone have been used to catalyze chemoselective cross-benzoin reactions, which could potentially be applied to synthesize substituted derivatives of 2-(Morpholinomethyl)benzaldehyde . Additionally, the Mannich reaction, which is known for creating bonds between an amine and an aldehyde, could be a method to synthesize morpholinomethyl derivatives, as demonstrated in the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Morpholinomethyl)benzaldehyde has been studied using various spectroscopic techniques and crystallography. For example, a Schiff base related to 2-(Morpholinomethyl)benzaldehyde has been characterized by IR, NMR, and UV-visible spectroscopy, and its crystal structure has been determined, revealing the importance of intramolecular hydrogen bonding . Density functional theory (DFT) has also been employed to study the molecular structure and properties of related compounds, providing insights into bond lengths, angles, and vibrational frequencies .
Chemical Reactions Analysis
2-(Morpholinomethyl)benzaldehyde can undergo oxidation reactions, as seen in the study of substituted benzaldehydes' reactivity with morpholinium chlorochromate, leading to the formation of benzoic acids . The compound's reactivity in Diels-Alder reactions has also been explored, with the nature of the products depending on the conformation and substituents of the morpholinobutadienes involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Morpholinomethyl)benzaldehyde derivatives can be influenced by their molecular structure. For instance, the vasorelaxant activity of benzofuran-morpholinomethyl-pyrazoline hybrids has been linked to their physicochemical parameters, such as solubility and structural connectivity . The spectroscopic studies of related compounds provide data on their electronic spectra and chemical shifts, which are essential for understanding their physical properties . Furthermore, the reactivity of these compounds in various solvents has been analyzed, showing the influence of solvent effects on reaction rates .
Applications De Recherche Scientifique
Activités antimalariques et antiprolifératives
Une série de nouvelles bases de Schiff de la morpholine a été préparée par réaction de la 2-hydroxy-3-(morpholinométhyl)benzaldéhyde avec plusieurs amines aromatiques mono et bis . Ces composés ont été évalués comme agents antimalariques contre la souche P. falciparum K14, montrant des activités modérées à excellentes . De plus, ces dérivés présentent de puissantes activités antiprolifératives contre la lignée cellulaire dérivée de la leucémie U937 .
Conception de médicaments
L'échafaudage de la morpholine a été largement utilisé par l'industrie pharmaceutique dans la conception de médicaments, souvent en raison de l'amélioration des propriétés pharmacocinétiques qu'il peut conférer . Le World Drug Index contient bien plus de 100 médicaments intégrant cette caractéristique structurelle, y compris sa présence en tant que chaîne latérale, échafaudage et dans des systèmes à anneaux fusionnés .
Traitement des maladies inflammatoires
Divers dérivés ont été synthétisés démontrant un grand potentiel dans le traitement des maladies inflammatoires, de la douleur ou de la migraine, de l'asthme et des vomissements .
Traitement des syndromes ischémiques et du vieillissement cérébral
Les dérivés de la morpholine ont été utilisés dans le traitement des syndromes ischémiques et du vieillissement cérébral .
Prévention des nausées et vomissements induits par la chimiothérapie (NVIC)
Les dérivés de la morpholine ont été utilisés pour prévenir les nausées et vomissements induits par la chimiothérapie (NVIC) aigus et retardés pouvant résulter d'une chimiothérapie hautement émétogène chez les adultes .
Inhibition de l'appétit
Les dérivés de la morpholine ont été utilisés comme inhibiteurs de l'appétit .
Effets hypocholestérolémiants et hypolipidémiants
Les dérivés de la morpholine ont montré des effets hypocholestérolémiants et hypolipidémiants .
Activité antioxydante
Les dérivés de la morpholine ont montré une activité antioxydante .
Mécanisme D'action
Target of Action
2-(Morpholinomethyl)benzaldehyde is a Schiff base of morpholine . Schiff bases are known for their pharmacological properties, including antibacterial, antifungal, and antitumor activities . .
Mode of Action
The compound interacts with its targets through the morpholine scaffold, which is often utilized by the pharmaceutical industry in drug design due to the improvement in pharmacokinetic properties it can confer
Pharmacokinetics
The presence of the morpholine scaffold in the compound is known to improve pharmacokinetic properties .
Result of Action
2-(Morpholinomethyl)benzaldehyde has demonstrated antimalarial and antiproliferative activities . Specifically, it has shown potent antiproliferative activities against the U937 leukemia-derived cell line . .
Safety and Hazards
Propriétés
IUPAC Name |
2-(morpholin-4-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZNTOVVELIJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594580 | |
| Record name | 2-[(Morpholin-4-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
736991-21-2 | |
| Record name | 2-[(Morpholin-4-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)





